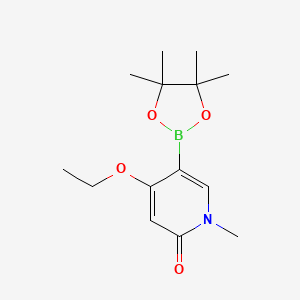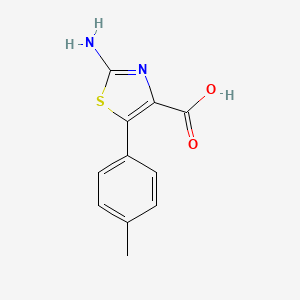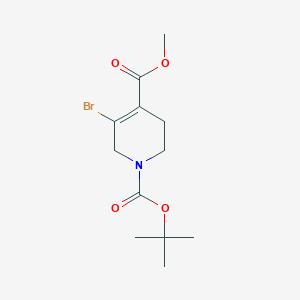
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid is a chemical compound that belongs to the class of imidazole derivatives It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to an imidazole ring with a carboxylic acid group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoroaniline.
Formation of Imidazole Ring: The 4-bromo-2-fluoroaniline undergoes a cyclization reaction with glyoxal and ammonium acetate to form the imidazole ring.
Carboxylation: The resulting imidazole derivative is then carboxylated using carbon dioxide under basic conditions to introduce the carboxylic acid group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups on the imidazole ring or the phenyl ring.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd) and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Studies: Researchers investigate its biological activity and potential as a lead compound for drug discovery.
作用機序
The mechanism of action of 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
- 4-Bromo-2-fluorophenylacetic acid
- 4-Bromo-2-fluorocinnamic acid
- Benzamide, N-(4-fluorophenyl)-2-bromo-
Comparison
Compared to these similar compounds, 2-(4-bromo-2-fluorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the imidazole ring and the carboxylic acid group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C10H6BrFN2O2 |
|---|---|
分子量 |
285.07 g/mol |
IUPAC名 |
2-(4-bromo-2-fluorophenyl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C10H6BrFN2O2/c11-5-1-2-6(7(12)3-5)9-13-4-8(14-9)10(15)16/h1-4H,(H,13,14)(H,15,16) |
InChIキー |
XQMGSXKJVZUDFS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)F)C2=NC=C(N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


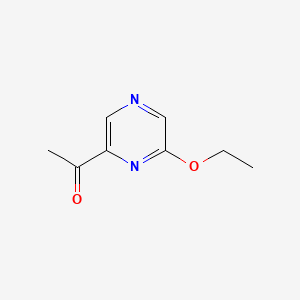
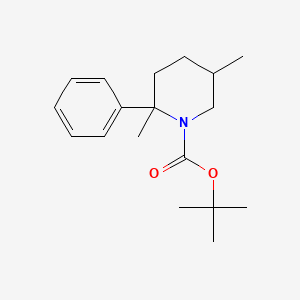
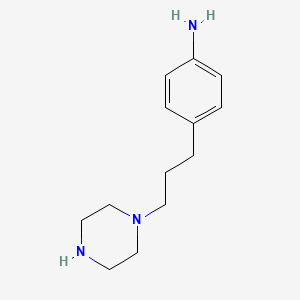


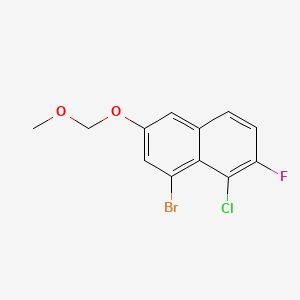
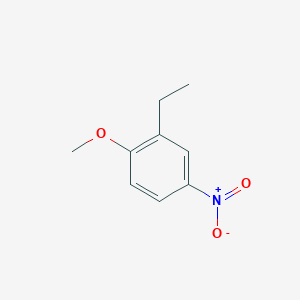
![Tert-butyl 4-[4-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13927616.png)


